N-(3-(3-methoxyphenyl)propyl)acetamide

Description

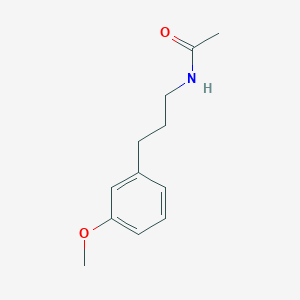

N-(3-(3-Methoxyphenyl)propyl)acetamide is an acetamide derivative characterized by a propyl chain substituted with a 3-methoxyphenyl group at the terminal position. The acetamide moiety (-NHCOCH3) is linked to the nitrogen atom of the propyl chain. This compound belongs to a broader class of N-substituted acetamides, which are often explored for their pharmacological and biological activities due to their structural versatility. The 3-methoxy group on the phenyl ring contributes to electronic and steric effects, influencing interactions with biological targets such as receptors or enzymes .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-[3-(3-methoxyphenyl)propyl]acetamide |

InChI |

InChI=1S/C12H17NO2/c1-10(14)13-8-4-6-11-5-3-7-12(9-11)15-2/h3,5,7,9H,4,6,8H2,1-2H3,(H,13,14) |

InChI Key |

LOVJFNACINEBJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methoxyphenyl)propyl)acetamide typically involves the reaction of 3-(3-methoxyphenyl)propylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as lead acetate can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methoxyphenyl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of N-(3-(3-hydroxyphenyl)propyl)acetamide.

Reduction: Formation of N-(3-(3-methoxyphenyl)propyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(3-methoxyphenyl)propyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated as a potential ligand for melatonin receptors, particularly MT2-selective ligands.

Material Science: It can be used as a building block for the synthesis of polymers and advanced materials.

Biological Studies: Its derivatives are studied for their antioxidant and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(3-(3-methoxyphenyl)propyl)acetamide involves its interaction with specific molecular targets. For instance, as a melatonin receptor ligand, it binds to the MT2 receptor, modulating the circadian rhythm and other physiological processes. The binding affinity and selectivity towards the receptor are influenced by the presence of the methoxy group and the propyl chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(3-(1H-Indole-3-yl)propyl)acetamide (Compound 2)

- Structure : Features an indole ring instead of 3-methoxyphenyl.

- Activity : Demonstrated nematicidal activity (38.3% mortality at 0.1 mg/mL) in Streptomyces avidinii extracts, highlighting the role of aromatic heterocycles in bioactivity .

N-Cyclopropyl-2-(3-methoxyphenyl)acetamide

- Structure : A cyclopropyl group replaces the propyl chain, with the 3-methoxyphenyl directly attached to the acetamide.

- Synthesis : Commercial availability (CAS 1090488-44-0) suggests utility as a pharmaceutical intermediate. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation .

Analogues with Functionalized Side Chains

N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)acetamide

- Structure: Incorporates a phenoxypropyl chain with a piperidinylmethyl group and a thioether-hydroxyl side chain.

- Activity : Antiulcer properties via dual gastric acid suppression and cytoprotection. The thioether and hydroxyl groups enhance hydrogen bonding with proton pump targets .

2-(4-((3-(2-Methylpiperidin-1-yl)propylamino)methyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide (17{3,3})

Analogues with Chromene or Heterocyclic Cores

N-[6-Hexyl-3-(3-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide (35b)

- Structure : Chromen-4-one core with a 3-methoxyphenyl group and hexyl chain.

- Activity : Tested as a Formyl Peptide Receptor 1 (FPR1) antagonist. The methoxy group at the meta position optimizes steric compatibility with the receptor’s hydrophobic pocket .

- Key Insight : Substitution patterns on the phenyl ring (ortho, meta, para) significantly modulate receptor affinity.

Pharmacokinetic and Physicochemical Comparisons

Notes:

- Meta vs. Para Substitution : Meta-methoxy groups (as in the target compound) provide better steric flexibility for receptor binding compared to para-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.